molecular formula C15H18F2N2O3 B4805838 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE

Cat. No.: B4805838
M. Wt: 312.31 g/mol
InChI Key: NHJMDUVUWRDTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent functionalization to attach the ethylphenoxy and ethanone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques like microreactor technology can be employed to ensure precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ethanone moiety produces an alcohol.

Scientific Research Applications

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxy and ethanone moieties contribute to its overall activity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its difluoromethyl group enhances its stability and binding affinity, while the hydroxy and ethanone moieties provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-(4-ethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c1-3-11-4-6-12(7-5-11)22-9-13(20)19-15(21,14(16)17)8-10(2)18-19/h4-7,14,21H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJMDUVUWRDTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 3
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-ETHYLPHENOXY)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.